molecular formula C15H16Cl2O2 B8282237 2-Cyclopentyl-1-(2,3-dichloro-4-methoxyphenyl)prop-2-en-1-one

2-Cyclopentyl-1-(2,3-dichloro-4-methoxyphenyl)prop-2-en-1-one

Cat. No. B8282237
M. Wt: 299.2 g/mol
InChI Key: CVSBGEUKAXLHQP-UHFFFAOYSA-N
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Patent
US04465850

Procedure details

4-(2-Cyclopentyl-2-methyleneacetyl)-2,3-dichloroanisole (33.3 g.) is dissolved in 98% sulfuric acid (150 ml.) and stirred at 20° C. for 1.5 hours. The solution then is added dropwise with stirring to ice water. The aqueous phase is decanted from the gummy product and fresh water is added. After 20 hours the gum solidifies and is crystallized from hexane-benzene (3:1) to obtain 6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-methoxy-1H-inden-1-one, m.p. 116°-117° C.
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6](=[CH2:19])[C:7]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([Cl:17])[C:10]=2[Cl:18])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1>S(=O)(=O)(O)O>[Cl:17][C:11]1[C:10]([Cl:18])=[C:9]2[C:14]([CH2:19][CH:6]([CH:1]3[CH2:5][CH2:4][CH2:3][CH2:2]3)[C:7]2=[O:8])=[CH:13][C:12]=1[O:15][CH3:16]

Inputs

Step One
Name
Quantity
33.3 g
Type
reactant
Smiles
C1(CCCC1)C(C(=O)C1=C(C(=C(C=C1)OC)Cl)Cl)=C
Name
Quantity
150 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred at 20° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution then is added dropwise
CUSTOM
Type
CUSTOM
Details
The aqueous phase is decanted from the gummy product and fresh water
ADDITION
Type
ADDITION
Details
is added
WAIT
Type
WAIT
Details
After 20 hours the gum solidifies
Duration
20 h
CUSTOM
Type
CUSTOM
Details
is crystallized from hexane-benzene (3:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(C=C2CC(C(C2=C1Cl)=O)C1CCCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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